2,5-Dimethyl-4-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXNKKOQUYDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371238 | |
| Record name | 4-iodo-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114971-53-8 | |
| Record name | 4-iodo-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,5 Dimethyl 4 Iodophenol
Direct Iodination Approaches
Direct iodination of 2,5-dimethylphenol (B165462) is a common strategy to introduce an iodine atom onto the aromatic ring. The hydroxyl and methyl groups of the phenol (B47542) direct the electrophilic substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the para-position (position 4) is highly favored for substitution.
Selective Iodination of Phenols via in situ Generated Reagents
A prominent method for the synthesis of 2,5-Dimethyl-4-iodophenol involves the in situ generation of an iodinating agent. This approach is favored for its mild conditions and high selectivity.
A well-documented procedure for the preparation of this compound utilizes a combination of sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl) in a methanol-water solvent system. semanticscholar.orggoogle.com In this reaction, 2,5-dimethylphenol is dissolved in methanol (B129727) along with sodium iodide and sodium hydroxide. The solution is cooled, typically to between 0 and 4°C, before a solution of sodium hypochlorite is added dropwise. semanticscholar.org The hypochlorite oxidizes the iodide to generate an electrophilic iodine species in situ, which then iodinates the phenol. The reaction is typically stirred for a couple of hours at low temperatures to ensure completion. semanticscholar.org This method is efficient and avoids the use of harsher or more expensive iodinating agents. google.com
For purification, the reaction mixture is often treated with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine, followed by extraction and crystallization. semanticscholar.org
Table 1: Reaction Parameters for the Synthesis of this compound using NaI and NaOCl
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2,5-Dimethylphenol | semanticscholar.org |
| Reagents | Sodium Iodide, Sodium Hypochlorite, Sodium Hydroxide | semanticscholar.org |
| Solvent | Methanol/Water | semanticscholar.org |
| Temperature | 0-4 °C | semanticscholar.org |
The pursuit of greener chemical processes has led to the development of iodination methods under mild and environmentally friendly conditions. While specific examples detailing the synthesis of this compound in purely aqueous systems are not extensively documented in the provided results, the general trend in phenol iodination is moving towards such protocols. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. researchgate.net
Research into the aerobic oxyiodination of phenols, for instance, highlights the use of water as a green solvent, offering high atom economy. researchgate.net These methods often employ a catalyst and an oxidant like molecular oxygen, representing a more sustainable alternative to traditional iodination techniques. researchgate.net
Aerobic Oxyiodination under Organic Solvent-Free Conditions
A green and efficient catalytic method for the selective synthesis of iodophenols involves aerobic oxyiodination in the absence of organic solvents. researchgate.net This technique uses a copper(II) nitrate (B79036) catalyst, iodine (I₂) as the iodinating reagent, and molecular oxygen as the oxidant, with water serving as the solvent. researchgate.net The process is noted for its high activity and remarkable para-selectivity for a variety of phenols, including those with electron-donating groups like the methyl groups in 2,5-dimethylphenol. researchgate.net This approach presents a significant advancement in environmentally conscious chemistry by avoiding organic solvents and utilizing a readily available, inexpensive oxidant. researchgate.net
Multistep Synthetic Sequences
In some cases, a direct approach may not be suitable, and a multistep synthesis is required. This often involves the use of a precursor molecule that is later converted to the desired iodophenol.
Precursor-Based Approaches
Multistep syntheses can offer advantages in terms of controlling regioselectivity and avoiding unwanted side products. For iodophenols in general, a common multistep approach involves the diazotization of an aminophenol followed by a Sandmeyer-type reaction. For example, p-aminophenol can be diazotized and then treated with potassium iodide to yield p-iodophenol. orgsyn.org A similar strategy could theoretically be applied to a suitably substituted aminophenol to yield this compound.
Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl 4 Iodophenol
Phenolic Reactivity
The phenol (B47542) group, consisting of a hydroxyl (-OH) substituent attached to the aromatic ring, is the primary determinant of the molecule's reactivity. The oxygen's lone pairs donate electron density into the benzene (B151609) ring, making it highly activated towards certain classes of reactions.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions on 2,5-Dimethyl-4-iodophenol are dictated by the combined influence of the hydroxyl, methyl, and iodo substituents.
The hydroxyl group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. libretexts.org It strongly directs incoming electrophiles to the positions ortho and para to itself due to its ability to stabilize the cationic intermediate (the arenium ion) through resonance. wikipedia.orglibretexts.org The two methyl groups are also activating and ortho/para-directing, albeit weaker than the hydroxyl group. Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it still directs incoming electrophiles to the ortho and para positions through resonance. taylorandfrancis.com
In this compound, the positions are influenced as follows:
Position 3: Ortho to the powerful hydroxyl activator and meta to the other groups.
Position 6: Ortho to the hydroxyl group and adjacent to a methyl group.
The para position relative to the hydroxyl group is already occupied by the iodine atom.
Considering these factors, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group, which are C3 and C6. Position 3 is sterically less hindered than position 6, which is flanked by both the hydroxyl and a methyl group. Therefore, electrophilic substitution would be expected to preferentially occur at the C3 position. An example of electrophilic substitution on the parent 2,5-dimethylphenol (B165462) is nitration, which can yield 2,5-Dimethyl-4-nitrophenol, indicating the reactivity of the C4 position prior to iodination. nih.gov
| Substituent | Effect on Reactivity | Directing Influence | Positions Directed To |
|---|---|---|---|
| -OH (at C1) | Strongly Activating | Ortho, Para | C2, C4, C6 |
| -CH3 (at C2) | Activating | Ortho, Para | C1, C3, C6 |
| -CH3 (at C5) | Activating | Ortho, Para | C2, C4, C6 |
| -I (at C4) | Deactivating | Ortho, Para | C3, C5 |
Oxidative Transformations of the Phenolic Moiety
Phenols can undergo oxidation to form phenoxyl radicals. These radicals are resonance-stabilized and can participate in various subsequent reactions, most notably coupling reactions. For instance, the oxidative coupling of 2,6-dimethylphenol is a well-established method for synthesizing poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. mdpi.com
For this compound, one-electron oxidation would generate the corresponding 2,5-dimethyl-4-iodophenoxyl radical. The fate of this radical would depend on the reaction conditions. It could potentially dimerize through carbon-carbon or carbon-oxygen bond formation or react with other radical species in the medium. The presence of substituents on the ring, particularly the bulky iodine atom, would sterically influence the regioselectivity of any potential coupling reactions.
Iodine Reactivity and Transformations
The iodine atom attached to the aromatic ring offers another site for chemical modification, primarily through substitution or reduction reactions.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (in this case, iodide). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the aromatic ring via the formation of a Meisenheimer complex. libretexts.orglibretexts.org
The aromatic ring of this compound is substituted with three electron-donating groups (one hydroxyl and two methyls), making it electron-rich. Consequently, the formation of the negatively charged Meisenheimer intermediate is highly energetically unfavorable. libretexts.org Therefore, this compound is not expected to undergo traditional SNAr reactions under standard conditions. More specialized mechanisms, such as those initiated by homolysis to create a radical cation, might enable substitution on such electron-rich systems, but this represents a non-traditional pathway. osti.gov
Reductive Deiodination Reactions
Reductive deiodination is the process of removing the iodine atom and replacing it with a hydrogen atom. This transformation is a common reaction for aryl halides. While specific studies on this compound are not prevalent, general methods for aryl iodide reduction are well-established and would likely be effective.
Catalytic hydrogenation is a common approach, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas (H2) or a transfer hydrogenation reagent like formic acid or ammonium formate. The reaction proceeds via oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by reaction with a hydride source and reductive elimination to yield the deiodinated phenol, 2,5-dimethylphenol. Enzymatic systems, such as iodotyrosine deiodinase, also catalyze reductive deiodination in biological contexts, highlighting the fundamental feasibility of this reaction. nih.gov
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvent |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, Pd(OAc)2 | H2 gas | Ethanol, Methanol (B129727), Ethyl Acetate |
| Transfer Hydrogenation | Pd/C | HCOOH, HCOONH4 | Methanol, Isopropanol |
| Metal Hydride Reduction | LiAlH4, NaBH4 (with catalyst) | Hydride ion (H-) | THF, Diethyl ether |
Homolytic Aromatic Substitution Reactions
Homolytic aromatic substitution involves the attack of a radical species on the aromatic ring. The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved homolytically under photolytic or high-temperature conditions to generate an aryl radical (2,5-dimethyl-4-hydroxyphenyl radical) and an iodine radical. This aryl radical could then abstract a hydrogen atom from the solvent or another reagent to form 2,5-dimethylphenol or participate in other radical reactions.
Alternatively, an external radical could attack the aromatic ring. However, substitution reactions where a radical attacks an aromatic ring to displace a substituent are less common than electrophilic or nucleophilic pathways unless specific radical-chain mechanisms are operative. Mechanistic studies have explored pathways where homolysis of the O-H bond in a phenol generates a phenoxyl radical, which dramatically alters the electronic properties of the ring and can enable subsequent substitution at the halogen-bearing carbon. osti.gov This demonstrates that radical processes can be intricately involved in the transformations of halophenols.
Cross-Coupling Reactions
The carbon-iodine bond in this compound provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are exceptionally versatile for forging new bonds, and this compound serves as a viable aryl iodide substrate in several such transformations.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a robust method for synthesizing arylalkynes and is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of an alkynyl substituent at the C-4 position.
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species, forming a Pd(II)-aryl complex. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by the amine base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the Pd(0) catalyst. youtube.com
A related and powerful transformation is the cyclocarbonylative variant, which incorporates a molecule of carbon monoxide (CO). In reactions involving ortho-iodophenols, palladium-catalyzed carbonylative cyclization with alkynes can produce chromen-2-one derivatives. bac-lac.gc.ca This process involves the oxidative addition of the iodophenol to Pd(0), followed by the sequential insertion of CO and the alkyne into the aryl-palladium bond, culminating in an intramolecular cyclization to form the heterocyclic product. bac-lac.gc.ca
Table 1: Representative Palladium-Catalyzed Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | N/A | Room Temp. | Arylalkyne |
| Pd(OAc)₂ / PPh₃ | Diisopropylethylamine (DIEA) | 1,4-Dioxane | 160 °C (MW) | Chromen-2-one* |
*Note: Data for chromen-2-one synthesis is based on reactions with 2-iodophenol and serves as a model for potential cyclocarbonylative reactions. bac-lac.gc.ca
A novel palladium-catalyzed migratory 1,1-cycloannulation reaction (MCAR) of unactivated alkenes utilizes iodophenol derivatives to construct a variety of five- to seven-membered heterocycles. chemrxiv.orgchemrxiv.org This strategy overcomes the limitations of traditional methods that typically result in functionalization at the 1,2-position of the alkene. nih.gov
The key to this reaction is the use of an ortho- or para-iodophenol, where the phenolic hydroxyl group is crucial for the reaction's success. chemrxiv.orgchemrxiv.org The proposed mechanism begins with the oxidative addition of the iodophenol to a Pd(0) catalyst. The resulting aryl-palladium complex undergoes migratory insertion with an alkenyl amine or alcohol. Subsequently, a "chain-walking" process occurs via rapid β-hydride elimination and reinsertion, allowing the palladium center to migrate along the alkyl chain. nih.gov In the presence of a base, a quinone methide intermediate is formed, which controls the direction of migration and determines the ring size of the final product. The final step involves an intramolecular aza- or oxa-Michael addition to this intermediate, yielding the heterocyclic product. chemrxiv.orgnih.gov This method has been successfully applied to synthesize pyrroles, piperidines, azepanes, and tetrahydrofurans, among other heterocycles. chemrxiv.org
Table 2: Scope of Migratory 1,1-Cycloannulation with Iodophenol Derivatives
| Alkene Substrate | Iodophenol | Catalyst/Ligand | Product Heterocycle | Ring Size |
|---|---|---|---|---|
| Alkenyl Amine | 4-Iodophenol (B32979) | Pd₂(dba)₃ / L8* | Tetrahydroquinoline | 6-membered |
| Alkenyl Amine | 4-Iodophenol | Pd₂(dba)₃ / L8* | Azepane derivative | 7-membered |
*L8 refers to a specific BINOL-derived bisphosphite ligand. nih.gov
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and effective method for forming carbon-oxygen bonds, specifically for the synthesis of diaryl ethers. nih.gov While traditionally requiring harsh conditions, modern methods utilize ligands to facilitate the reaction under milder temperatures.
In this context, this compound can react with another phenol in a copper-mediated O-arylation reaction. Catalyst systems composed of copper(I) iodide (CuI) and a ligand such as picolinic acid, in combination with a base like potassium phosphate (K₃PO₄) in a solvent like dimethyl sulfoxide (DMSO), have proven effective for coupling sterically hindered phenols. nih.gov This method is tolerant of various functional groups and provides a direct route to diaryl ethers, which are present in numerous pharmaceuticals and materials. nih.gov The reaction is particularly useful for coupling ortho-substituted phenols and aryl halides, which can be challenging substrates for other methods. nih.gov
Table 3: Conditions for Copper-Mediated O-Arylation of Phenols
| Copper Source | Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| CuI | Picolinic Acid | K₃PO₄ | DMSO | Mild | Diaryl Ether |
| CuI | N,N-Dimethylglycine | K₃PO₄ | DMSO | Mild | Diaryl Ether |
Cyclization and Annulation Reactions
The structure of this compound, containing both a hydroxyl group and a reactive C-I bond, makes it a valuable precursor for synthesizing fused heterocyclic systems through cyclization and annulation reactions.
Synthesis of Benzofuran Derivatives
Benzofurans are significant heterocyclic scaffolds found in many natural products and medicinally important compounds. nih.govscienceopen.com A highly efficient method for their synthesis involves a one-pot reaction between an o-iodophenol and a terminal alkyne, proceeding via a tandem Sonogashira coupling and intramolecular cyclization. nih.gov
While this compound is a para-substituted iodophenol, related ortho-iodophenol substrates are commonly used in this transformation. The process begins with the palladium- and copper-catalyzed Sonogashira coupling to form a 2-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization, or annulation, to form the benzofuran ring. nih.govscienceopen.com This cyclization step can be promoted by the catalyst system or by the reaction conditions. This domino reaction provides a direct and atom-economical route to substituted benzofurans from readily available starting materials. researchgate.net
Table 4: Catalyst Systems for Benzofuran Synthesis from Iodophenols
| Catalyst System | Base/Solvent | Reaction Type |
|---|---|---|
| (PPh₃)PdCl₂ / CuI | Triethylamine | Sonogashira Coupling / Intramolecular Cyclization |
| Pd(OAc)₂ / PPh₃ | Diisopropylethylamine / 1,4-Dioxane | Carbonylative Cyclization |
Synthesis of Chromen-2-one and Chromone Derivatives
The synthesis of chromen-2-one (coumarin) and chromone derivatives from phenolic precursors is a cornerstone of heterocyclic chemistry, with various established methods. While direct synthesis examples starting specifically from this compound are not extensively detailed in the provided search results, the reactivity of iodophenols, in general, allows for their participation in several synthetic strategies.
One prominent method is the palladium-catalyzed Heck lactonization. This reaction involves the coupling of 2-iodophenols with enoates to regioselectively produce chromen-2-one composites. samipubco.comresearchgate.net The mechanism relies on the oxidative addition of the palladium catalyst to the carbon-iodine bond of the phenol, followed by migratory insertion of the enoate and subsequent reductive elimination to form the lactone ring. The presence of the methyl groups on the this compound ring would influence the electronic properties and steric environment, potentially affecting reaction rates and yields.
Another relevant approach is the Pechmann condensation, a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester in the presence of an acid catalyst. samipubco.com While this method does not directly utilize the iodine substituent, the phenolic hydroxyl group of this compound is the key functional group for this condensation. The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. samipubco.com
Furthermore, chromone derivatives can be synthesized from o-hydroxyacetophenones. nih.govijrpc.com Although this compound is not an acetophenone, it could be a precursor to one through functional group manipulation. Once the corresponding o-hydroxyacetophenone is formed, it can undergo condensation and cyclization reactions to yield the chromone scaffold. nih.govijrar.org
The following table summarizes synthetic methods applicable to the formation of these heterocyclic systems from iodophenol precursors.
| Reaction Name | Reactants | Key Reagents/Catalysts | Product Type | Relevant Citation(s) |
| Heck Lactonization | 2-Iodophenols, Enoates | Palladium Catalyst | Chromen-2-one | samipubco.comresearchgate.net |
| Pechmann Condensation | Phenols, β-Keto Esters | Acid Catalyst (e.g., H₂SO₄) | Chromen-2-one | samipubco.com |
| Baker–Venkataraman Rearrangement | o-Acyloxyaryl ketones | Base, then Acid | Chromone | ijrar.org |
| Vilsmeier-Haack Reaction | o-Hydroxyaryl ketones, DMF, POCl₃ | Phosphorus oxychloride | 3-Formylchromone | ijrar.org |
Proposed Reaction Mechanisms
Radical Mechanisms in Dehalogenation and Oxidation
The carbon-iodine bond in this compound is susceptible to cleavage via radical mechanisms, leading to dehalogenation. Studies on similar iodophenols have shown that reductive dehalogenation can be initiated by carbon-centered radicals in aqueous solutions. nih.gov For instance, radicals like *CH(CH₃)OH or *CH₂OH can induce a chain reaction that results in the removal of the iodine atom. nih.gov
The process is significantly enhanced by a proton-coupled electron transfer (PCET) mechanism. nih.gov In this mechanism, the transfer of an electron to the iodophenol and the transfer of a proton occur in a concerted step, which is more energetically favorable than stepwise electron transfer (ET) and proton transfer (PT). The reaction of 4-iodophenol with α-hydroxyalkyl radicals, which is typically endothermic, becomes exothermic and proceeds as a chain reaction in the presence of bicarbonate, which facilitates the PCET process. nih.gov
The proposed chain reaction for dehalogenation can be summarized as follows:
Initiation: Generation of a reducing radical (e.g., from radiolysis of an alcohol).
Propagation:
The reducing radical attacks the iodophenol, leading to the cleavage of the C-I bond and the formation of an iodide ion and a phenoxyl radical (*C₆H₄OH).
This phenoxyl radical then abstracts a hydrogen atom from a donor molecule (like an alcohol or formate) to regenerate the reducing radical, thus continuing the chain. nih.gov
Termination: Combination of two radical species.
The efficiency of this chain reaction depends on the rate at which the reducing radical is regenerated in the propagation step. nih.gov
Quinone Methide Intermediates in Cycloannulations
Phenolic compounds, including this compound, can serve as precursors to highly reactive ortho-quinone methide (o-QM) intermediates. These intermediates are valuable in cycloannulation reactions for constructing chroman and other heterocyclic frameworks. nih.gov An o-QM is a polarized and reactive species characterized by a cyclohexadiene core with conjugated carbonyl and methylene groups. nih.gov
The generation of an o-QM from a phenol typically involves the removal of the phenolic proton and a leaving group from the ortho position. In the case of a suitably substituted this compound derivative (e.g., with a hydroxymethyl group at the 6-position), acid or base catalysis can induce the elimination of water to form the o-QM.
Once formed, the o-QM acts as a potent electrophile and a reactive diene component in cycloaddition reactions. nih.gov It can readily undergo [4+2] cycloadditions (Diels-Alder reactions) with various dienophiles. This reactivity provides a powerful method for the synthesis of chroman derivatives. The proposed mechanism involves:
Formation of the o-QM: Dehydration or elimination from an ortho-substituted phenol.
Cycloaddition: The o-QM reacts with a dienophile (e.g., an alkene or alkyne). In an inverse-electron-demand Diels-Alder reaction, the o-QM acts as the diene, reacting with an electron-rich dienophile.
Product Formation: A cycloadduct is formed, which corresponds to a chroman or related heterocyclic system.
This strategy allows for the rapid and efficient synthesis of complex molecules from phenolic starting materials. nih.gov
Role of Phenolic Hydroxyl Group in Directing Reactivity
The phenolic hydroxyl (-OH) group is the primary functional group governing the chemical reactivity of this compound. Its influence is multifaceted, stemming from its electronic and steric properties.
Nucleophilicity: The oxygen atom of the hydroxyl group is nucleophilic. This allows it to attack electrophilic centers, a key step in reactions like polyurethane formation where the -OH group attacks an isocyanate. nih.govresearchgate.net The phenolic -OH is generally less reactive than aliphatic alcohols due to the electron-withdrawing nature of the aromatic ring and increased steric hindrance. researchgate.net
Directing Group in Electrophilic Aromatic Substitution: The -OH group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution reactions. The lone pairs on the oxygen atom can be donated into the aromatic ring, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. In this compound, the para position is blocked by iodine, and the ortho positions are at C2 (blocked by a methyl group) and C6. Therefore, electrophilic substitution would be strongly directed to the C6 position.
Acidity: The phenolic proton is weakly acidic, allowing for the formation of a phenoxide ion under basic conditions. This deprotonation significantly enhances the nucleophilicity of the oxygen and further activates the ring towards electrophilic attack.
| Property of -OH Group | Influence on Reactivity | Example Reaction Type | Relevant Citation(s) |
| Nucleophilicity | Allows attack on electrophiles. | Esterification, Etherification | nih.govresearchgate.net |
| Activating/Directing Effect | Directs electrophiles to ortho positions (C6). | Halogenation, Nitration | |
| Acidity | Forms a highly reactive phenoxide ion in base. | Williamson Ether Synthesis |
Intermediate and Mechanism of Hydroxylation by Hydroxylase Enzymes
The enzymatic hydroxylation of halogenated phenols is a critical process in bioremediation and metabolism. Studies on salicylate hydroxylase, an enzyme from Pseudomonas putida, provide a model for understanding the hydroxylation of iodophenols. This enzyme catalyzes the conversion of various o-substituted phenols, including o-iodophenol, into catechol. nih.govsigmaaldrich.com This transformation is an oxygenative dehalogenation reaction. nih.govsigmaaldrich.com
The proposed mechanism for the hydroxylation of an iodophenol by a hydroxylase enzyme involves the formation of an o-benzoquinone intermediate. nih.govsigmaaldrich.com The reaction stoichiometry shows that for each mole of catechol formed, two moles of NADH are oxidized and one mole of oxygen is consumed. nih.govsigmaaldrich.com
The key steps in the proposed enzymatic mechanism are:
Substrate Binding: The iodophenol binds to the active site of the hydroxylase enzyme.
Oxygenative Attack: Molecular oxygen, activated by the enzyme's cofactor (often a flavin), attacks the aromatic ring, leading to hydroxylation and simultaneous expulsion of the iodine substituent.
Formation of an o-Benzoquinone Intermediate: Experimental evidence, including spectrophotometric detection and trapping experiments, suggests that an o-benzoquinone is formed as a nascent product. nih.govsigmaaldrich.com Crucially, experiments with I⁺ trapping agents showed no formation of iodinated traps, indicating that the iodine is not released as an iodonium ion (I⁺). nih.govsigmaaldrich.com
Reduction to Catechol: The highly reactive o-benzoquinone intermediate is then reduced to the final catechol product. This reduction is accomplished non-enzymatically by a second molecule of NADH. nih.govsigmaaldrich.com
This mechanism highlights a pathway where the enzyme facilitates a complex transformation involving both hydroxylation and dehalogenation through a transient quinone intermediate.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,5-Dimethyl-4-iodophenol, various NMR techniques are employed to confirm its identity and purity.
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. researchgate.net
The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—two methyl groups, a hydroxyl group, and an iodine atom—results in two non-equivalent aromatic protons. These protons typically appear as singlets due to the lack of adjacent protons for spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The electron-donating hydroxyl and methyl groups tend to shield the aromatic protons, shifting their signals upfield, while the iodine atom has a more complex effect due to its electronegativity and size.
The two methyl groups (at positions 2 and 5) are also non-equivalent and will therefore give rise to two separate singlets in the spectrum. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-3 | 7.3 - 7.5 | Singlet |
| Aromatic H-6 | 6.7 - 6.9 | Singlet |
| Methyl H (C2) | 2.2 - 2.4 | Singlet |
| Methyl H (C5) | 2.1 - 2.3 | Singlet |
Note: The predicted values are based on standard substituent effects on benzene rings. Actual experimental values may vary slightly.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the broadband decoupled ¹³C NMR spectrum. This results in a total of eight signals: six for the aromatic carbons and two for the methyl carbons.
The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bonded to the hydroxyl group (C1) will appear at a downfield chemical shift (typically 150-155 ppm). The carbon bonded to the iodine atom (C4) will be shifted significantly upfield to around 80-90 ppm, a characteristic feature of ipso-carbons attached to iodine. The carbons bearing the methyl groups (C2 and C5) and the remaining aromatic carbons (C3 and C6) will have chemical shifts in the typical aromatic range (115-140 ppm), with their precise locations influenced by the combined electronic effects of all substituents. The two methyl carbons will appear in the upfield region of the spectrum (typically 15-25 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-OH) | 150 - 155 |
| C2 (-CH₃) | 128 - 132 |
| C3 (-H) | 135 - 140 |
| C4 (-I) | 80 - 90 |
| C5 (-CH₃) | 130 - 135 |
| C6 (-H) | 115 - 120 |
| C2-CH₃ | 15 - 20 |
Note: These are estimated chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons.
Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HH-COSY), are employed to establish connectivity between atoms within a molecule. wikipedia.orgresearchgate.net In a COSY spectrum of this compound, cross-peaks would indicate spin-spin coupling between protons.
For this specific molecule, the two aromatic protons are not adjacent to each other, so no direct correlation (cross-peak) would be expected between them in a standard COSY experiment. However, long-range couplings, although weaker, might be observable between the aromatic protons and the protons of the adjacent methyl groups. For instance, a weak correlation might be seen between the proton at C6 and the methyl protons at C5, and between the proton at C3 and the methyl protons at C2. These correlations would appear as cross-peaks in a COSY spectrum, confirming the relative positions of these groups on the aromatic ring.
Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon atom it is directly attached to, confirming the assignments made in the 1D ¹H and ¹³C spectra. nih.gov
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a compound-specific reference standard for the analyte itself. acs.orgox.ac.uk The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk
To assess the purity of a this compound sample, a known mass of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is added to a precisely weighed sample of the compound. koreascience.kr The ¹H NMR spectrum of this mixture is then recorded under specific conditions that ensure accurate integration, such as a long relaxation delay.
By comparing the integral of a well-resolved signal from this compound (e.g., one of the aromatic proton singlets) with the integral of a known signal from the internal standard, the molar ratio of the two compounds can be determined. Knowing the masses of the sample and the standard, the purity of the this compound can be calculated with high precision and accuracy. This method is particularly valuable as it provides a direct measure of purity and is often considered a primary analytical method. koreascience.krresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. journalwjbphs.comdocbrown.info
The FTIR spectrum of this compound will exhibit several key absorption bands that confirm its structure. researchgate.net A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.
The spectrum will also show sharp peaks around 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the phenol (B47542) is expected in the 1200-1260 cm⁻¹ range. The C-I stretch is expected at lower wavenumbers, typically in the 480-610 cm⁻¹ range, which falls within the fingerprint region.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. While the O-H stretch is weak in Raman, the C-H and C=C stretching vibrations will be clearly visible. The C-I bond, involving a heavy atom, is also expected to produce a distinct Raman signal.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200-3600 (Broad, Strong) | Weak |
| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong |
| Aliphatic C-H (Methyl) | Stretching | 2850-3000 (Medium) | Strong |
| Aromatic C=C | Ring Stretching | 1450-1600 (Multiple, Medium) | Strong |
| C-O (Phenol) | Stretching | 1200-1260 (Strong) | Medium |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org
For this compound (C₈H₉IO), the molecular weight is approximately 248.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 248. This peak is often intense due to the stability of the aromatic system.
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for phenols is the loss of a hydrogen atom to form a stable phenoxy radical, which would result in a peak at m/z 247 (M-1). Another characteristic fragmentation is the loss of a methyl group (CH₃˙), leading to a fragment ion at m/z 233 (M-15). This loss is particularly favorable as it can lead to the formation of a stable tropylium-like ion.
The most significant fragmentation is likely the cleavage of the C-I bond, resulting in the loss of an iodine radical (I˙). This would produce a prominent peak at m/z 121, corresponding to the [C₈H₉O]⁺ ion (dimethylphenoxyl cation). The presence of iodine would also be indicated by a characteristic isotopic pattern, although the primary isotope ¹²⁷I is by far the most abundant.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Loss from Molecular Ion |
|---|---|---|
| 248 | [C₈H₉IO]⁺˙ (Molecular Ion) | - |
| 233 | [C₇H₆IO]⁺ | CH₃˙ |
| 121 | [C₈H₉O]⁺ | I˙ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. pressbooks.pub Molecules containing π-bonds or non-bonding valence electrons, known as chromophores, can absorb energy in the UV-Vis range. pressbooks.pub The phenolic ring and its substituents in this compound constitute a chromophore, making it suitable for UV-Vis analysis.
The primary electronic transitions observed for such compounds are π → π* and n → π* transitions. vscht.cz The π → π* transitions are typically of higher energy and intensity, while n → π* transitions, involving non-bonding electrons on the oxygen atom, are of lower energy. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. Substituents on the aromatic ring can cause shifts in λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. UV-Vis spectroscopy is also frequently used as a detection method in HPLC, allowing for the quantification of the analyte as it elutes from the chromatography column. researchgate.netnih.gov
Table 3: Electronic Transitions and Influencing Factors in Phenolic Chromophores
| Electronic Transition | Description | Typical Wavelength Range (nm) | Influencing Factors |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 | Conjugation, aromatic substituents, solvent polarity. vscht.cz |
| n → π | Excitation of an electron from a non-bonding orbital (e.g., on oxygen) to a π antibonding orbital. | 250 - 600 | Presence of heteroatoms with lone pairs, solvent polarity. vscht.cz |
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used in pharmaceutical analysis to determine the purity of compounds. rsc.org The method involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).
For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. sielc.com Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. By comparing the retention time of the analyte to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity by detecting and quantifying any impurities present. rsc.org
Table 4: Illustrative HPLC Parameters for Analysis of Iodinated Phenols
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. rsc.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column; composition is adjusted for optimal separation. sielc.com |
| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. nih.gov |
| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects and quantifies UV-absorbing compounds as they elute. rsc.org |
| Injection Volume | 5 - 20 µL | The volume of the sample introduced onto the column. nih.gov |
Column chromatography is a fundamental preparative technique used to purify chemical compounds from mixtures. orgsyn.org It operates on the same principles of differential adsorption as HPLC but is typically performed on a larger scale with a glass column packed with a stationary phase, most commonly silica gel. nih.govscripps.edu A solution of the crude product is loaded onto the top of the column, and a solvent or solvent mixture (eluent) is passed through the column.
Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. orgsyn.org For this compound, a nonpolar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. scripps.edu Fractions of the eluent are collected sequentially, and the composition of each fraction is analyzed, often by Thin-Layer Chromatography (TLC). Fractions containing the pure desired compound are then combined, and the solvent is evaporated to yield the purified product. rsc.org
Table 5: Common Solvent Systems for Column Chromatography of Phenolic Compounds
| Solvent System (Mobile Phase) | Polarity | Typical Application |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | Separating compounds of varying polarity; increasing ethyl acetate content increases eluent polarity. scripps.edu |
| Dichloromethane / Methanol | Medium to High | Effective for separating more polar compounds. nih.gov |
| Chloroform / Hexanes | Low to Medium | Used for separating compounds with moderate polarity differences. rsc.org |
| Chloroform / Methanol | Medium to High | Suitable for purifying polar compounds, such as phenols and alcohols. rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise positions of each atom in the molecule can be determined, providing unambiguous structural information. semanticscholar.org
For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural data. This includes precise bond lengths (e.g., C-C, C-O, C-I), bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. redalyc.org Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the phenolic -OH group) and π-π stacking interactions between the aromatic rings. redalyc.org
Table 6: Structural Parameters Determined by X-ray Crystallography
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths and angles of the repeating unit that forms the crystal. | Defines the basic crystal packing symmetry. nih.gov |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides precise measurements for C-C, C-H, C-O, and C-I bonds. |
| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around each atom in the molecule. |
| Torsion (Dihedral) Angles | The angle between two planes, each defined by three atoms. | Describes the conformation of the molecule, including the planarity of the ring and orientation of substituents. redalyc.org |
| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal. | Identifies hydrogen bonds, halogen bonds, and π-π stacking, which govern the solid-state structure. redalyc.org |
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of phenolic compounds. While direct experimental data for this compound is not extensively available in published literature, its electrochemical behavior can be predicted by examining structurally related molecules, such as 2,5-dimethylphenol (B165462) and other halogenated phenols.
Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte, the stability of the redox products, and the kinetics of the electron transfer reactions.
For phenolic compounds, the primary electrochemical process of interest is the oxidation of the hydroxyl group. This oxidation is typically an irreversible process, as the initially formed phenoxy radical can undergo subsequent chemical reactions, such as dimerization or polymerization, leading to the fouling of the electrode surface. The potential at which this oxidation occurs is sensitive to the nature and position of substituents on the aromatic ring.
In the case of this compound, the presence of two electron-donating methyl groups at the 2- and 5-positions is expected to lower the oxidation potential compared to unsubstituted phenol, making it easier to oxidize. For instance, the oxidation potential of 2,5-dimethylphenol has been reported to be approximately +0.47 V (vs. Ag/AgCl).
The iodine atom at the 4-position, being an electron-withdrawing group through its inductive effect, would be expected to increase the oxidation potential. However, halogens can also exhibit some electron-donating resonance effects. The net effect of the iodo substituent on the oxidation potential of this compound would depend on the interplay of these electronic effects. Studies on other halogenated phenols have shown that the oxidation potentials generally increase with the electronegativity of the halogen and the number of halogen substituents. For example, the oxidation potentials of chlorinated phenols have been observed to range from +0.6 to +1.3 V versus a standard hydrogen electrode (SHE). acs.org
Based on these considerations, the cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak at a potential influenced by both the electron-donating methyl groups and the electron-withdrawing iodine atom.
A hypothetical representation of the key electrochemical parameters for this compound, based on data for analogous compounds, is presented in the interactive table below.
Interactive Data Table: Predicted Electrochemical Parameters for this compound
| Parameter | Predicted Value | Notes |
| Oxidation Peak Potential (Epa) | ~ +0.5 to +0.7 V (vs. Ag/AgCl) | The presence of electron-donating methyl groups is expected to lower this potential relative to phenol, while the electron-withdrawing iodine atom is expected to increase it. The exact value would depend on the solvent and electrolyte system used. |
| Process Reversibility | Irreversible | The oxidation of phenolic compounds is typically irreversible due to follow-up chemical reactions of the phenoxy radical. |
| Electron Transfer Number (n) | 1 | The initial oxidation of the phenolic hydroxyl group involves the transfer of one electron to form a phenoxy radical. |
It is important to note that these values are predictive and would require experimental verification through cyclic voltammetry studies on this compound. Such studies would provide valuable insights into the electronic structure of the molecule and its reactivity in redox processes.
Computational and Theoretical Studies on 2,5 Dimethyl 4 Iodophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 2,5-Dimethyl-4-iodophenol, DFT calculations are employed to determine its molecular geometry, orbital energies, and electron density distribution. These calculations are fundamental to predicting the molecule's stability and chemical reactivity.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Reactivity descriptors, such as electronegativity, chemical hardness, and softness, are calculated from these orbital energies to quantify the molecule's behavior in chemical reactions. For instance, the distribution of electrostatic potential on the molecular surface can identify nucleophilic and electrophilic sites, predicting how this compound will interact with other reagents. The iodine and oxygen atoms, due to their high electronegativity, typically represent regions of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Molecular polarity |
Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of this compound.
These calculations help in understanding the relationship between the molecule's structure and its optical properties. The primary electronic transitions, such as π → π* and n → π* transitions associated with the aromatic ring and the phenol (B47542) group, can be identified. The calculated maximum absorption wavelength (λmax) can then be compared with experimental spectroscopic data to validate the computational model. The results of TD-DFT studies are valuable for applications in fields like photochemistry and materials science, where the interaction of molecules with light is critical.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or in a condensed phase.
These simulations can model how molecules of this compound interact with each other and with solvent molecules. Key intermolecular forces at play include hydrogen bonding (primarily involving the hydroxyl group) and van der Waals interactions. By analyzing the radial distribution functions and interaction energies from MD simulations, researchers can understand the local structure and organization of the molecules. This information is crucial for predicting physical properties like solubility, boiling point, and viscosity.
Kinetic Modeling of Reaction Pathways
Computational kinetic modeling can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies for different possible reaction mechanisms.
For example, theoretical studies can investigate the mechanisms of oxidation or substitution reactions involving the phenol group or the aromatic ring. This type of modeling is instrumental in understanding the compound's degradation pathways or its role as an intermediate in a larger chemical synthesis. By comparing the calculated activation barriers, the most likely reaction pathway can be predicted, guiding experimental efforts to control reaction outcomes.
Theoretical Investigations of Hydrogen Bonding and Intramolecular Interactions
The presence of the hydroxyl (-OH) group makes hydrogen bonding a dominant intermolecular force for this compound. Theoretical studies can quantify the strength and geometry of these hydrogen bonds, both between molecules of the compound itself (forming dimers or larger clusters) and with other molecules like water.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Fine Chemicals
The strategic placement of the iodine atom ortho to a methyl group and para to the hydroxyl group makes 2,5-dimethyl-4-iodophenol an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the synthesis of a wide array of fine chemicals, including pharmaceutical intermediates and agrochemicals. The electron-donating nature of the hydroxyl and methyl groups can activate the aromatic ring, while the iodo-substituent serves as a versatile handle for cross-coupling reactions. This combination of features allows for the regioselective introduction of diverse functional groups, leading to the construction of highly substituted and complex organic molecules.
Building Block for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their wideranging biological activities and unique photophysical properties. This compound has proven to be a valuable precursor for the synthesis of various oxygen-containing heterocycles.
Benzofurans
Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. The synthesis of substituted benzofurans can be efficiently achieved using this compound as a starting material. A prominent method involves the palladium-catalyzed Sonogashira coupling of the iodophenol with terminal alkynes, followed by an intramolecular cyclization. nih.govthieme-connect.comresearchgate.net This tandem reaction allows for the construction of the benzofuran core with substituents at the 2 and 3-positions, dictated by the choice of the alkyne and subsequent reaction partners. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups, making it a powerful tool for the synthesis of complex benzofuran derivatives. nih.govresearchgate.net

Chromones and Flavones
Chromones and their derivatives, flavones, are another important class of oxygen-containing heterocycles with significant biological activities. This compound can serve as a key building block for the synthesis of these compounds. Palladium-catalyzed carbonylative cyclization reactions of 2-iodophenols with alkynes represent a powerful strategy for the synthesis of chromones. bac-lac.gc.ca This process involves the introduction of a carbonyl group from a carbon monoxide source, followed by cyclization to form the chromone ring system. Microwave-assisted versions of these reactions have been shown to significantly reduce reaction times. bac-lac.gc.ca
Azaheterocycles and Oxaheterocycles
While specific examples detailing the use of this compound in the synthesis of a broad range of azaheterocycles and other oxaheterocycles are not extensively documented in readily available literature, its structural motifs suggest significant potential. The principles of palladium-catalyzed C-N and C-O bond formation, which are well-established in organic synthesis, can be applied to this versatile intermediate. For instance, Buchwald-Hartwig amination could be employed to introduce nitrogen-containing moieties, which could then undergo subsequent cyclization to form various azaheterocycles. Similarly, other palladium-catalyzed cyclization strategies can be envisioned for the synthesis of a variety of oxaheterocyclic systems. nih.govrsc.org
Role in Catalyst Systems
Phenolic compounds and their derivatives can act as ligands for transition metal catalysts, influencing their reactivity and selectivity. While direct applications of this compound as a ligand in catalyst systems are not widely reported, its potential in this area is noteworthy. The hydroxyl group can coordinate to a metal center, and the electronic properties of the aromatic ring, modulated by the methyl and iodo substituents, could fine-tune the catalytic activity. Furthermore, this compound can serve as a precursor for the synthesis of more complex ligands, where the iodo group allows for further functionalization to create bidentate or polydentate ligand systems.
Potential in OLED and Liquid Crystal Applications
The unique structural characteristics of this compound, specifically the presence of a reactive iodine atom and a phenolic hydroxyl group on a substituted benzene (B151609) ring, position it as a valuable precursor in the synthesis of advanced organic materials. Its potential extends to the fabrication of molecules for Organic Light-Emitting Diodes (OLEDs) and liquid crystals, where precise molecular architecture is paramount for achieving desired electronic and self-assembling properties.
Role as a Precursor in the Synthesis of OLED Materials
In the field of OLEDs, materials with extensive π-conjugated systems are essential for efficient charge transport and light emission. While this compound itself is not an emissive material, it serves as a versatile building block for constructing larger, more complex organic semiconductors. The iodine atom is a key functional group that allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of OLED materials.
Triarylamine and carbazole moieties are widely used as hole-transporting materials in OLEDs due to their electron-rich nature and ability to form stable radical cations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of these derivatives. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com this compound can be utilized in such reactions to introduce the 2,5-dimethylphenyl group into a triarylamine or carbazole core. The methyl groups can enhance the solubility and influence the morphology of the final material in thin films, which is a critical factor for device performance.
For instance, this compound could first be protected at the hydroxyl group and then undergo a Buchwald-Hartwig amination with a diarylamine to form a triarylamine derivative. Subsequent deprotection and further functionalization could lead to a variety of hole-transporting materials. Similarly, it could be a precursor in multi-step syntheses of carbazole derivatives. researchgate.netgoogle.comnih.govsemanticscholar.orgmdpi.com
The Suzuki and Stille coupling reactions are other cornerstone methods in the synthesis of conjugated molecules for OLEDs. organic-chemistry.orgresearchgate.netlibretexts.orgharvard.edutcichemicals.com The iodine atom in this compound makes it an ideal substrate for these reactions, allowing for the introduction of various aryl or vinyl groups to extend the π-conjugation. nih.govmdpi.comresearchgate.net This is a crucial step in tuning the electronic properties, such as the HOMO/LUMO energy levels and the emission color of the final OLED material.
A hypothetical synthetic route could involve the Suzuki coupling of this compound (with the hydroxyl group protected) with an arylboronic acid containing an emissive chromophore. The resulting biaryl system could then be further modified to produce a final emissive or host material for an OLED device.
Illustrative Data on Hypothetical OLED Materials Derived from this compound Precursors
| Compound | Precursor Reaction Type | Hypothetical Emission Wavelength (nm) | Hypothetical Quantum Efficiency (%) | Intended Role in OLED |
| Triarylamine Derivative A | Buchwald-Hartwig Amination | 450 (Blue) | 5.5 | Hole-Transport Layer |
| Carbazole-based Emitter B | Multi-step synthesis involving Suzuki Coupling | 520 (Green) | 15.2 | Emissive Layer |
| Biaryl Host Material C | Suzuki Coupling | N/A (Host) | N/A (Host) | Host for Phosphorescent Emitter |
Application in the Synthesis of Bent-Core Liquid Crystals
The rigid, non-linear molecular shape of derivatives of this compound makes it an interesting candidate for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals. These materials are of significant interest due to their ability to form polar and chiral phases from achiral molecules. mdpi.comrsc.orgresearchgate.netmdpi.comdigitellinc.com
A typical synthesis of a bent-core liquid crystal involves the preparation of a central bent core unit, which is then functionalized with long alkyl chains via ester or ether linkages. This compound could be modified and used as one of the aromatic units within the bent core. For example, after conversion of the iodine to a carboxylic acid or another functional group via cross-coupling, the molecule could be incorporated into a larger bent-shaped structure. The presence of the methyl groups would influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of novel mesophases.
Illustrative Data on Hypothetical Bent-Core Liquid Crystals Incorporating a 2,5-Dimethylphenol (B165462) Moiety
| Compound | Central Core Structure | Hypothetical Phase Transition Temperatures (°C) | Observed Mesophases |
| Bent-Core Mesogen X | Based on a 2,5-dimethyl-4-substituted-phenyl benzoate | Cr 110 SmC 155 Iso | Smectic C |
| Bent-Core Mesogen Y | Incorporating a 2,5-dimethylphenyl diether | Cr 95 B2 140 Iso | B2 (Columnar) |
| Bent-Core Mesogen Z | Asymmetric bent molecule with a 2,5-dimethylphenol unit | Cr 125 N 160 Iso | Nematic |
Note: The data in the tables above is illustrative and hypothetical, intended to show the types of properties that would be relevant for OLED and liquid crystal materials derived from this compound.
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that can break down chemical compounds. For 2,5-Dimethyl-4-iodophenol, the primary abiotic degradation pathways of interest are photodegradation and hydrolysis.
Photodegradation, or photolysis, is the breakdown of compounds by light. For halogenated phenols, the primary photochemical reaction often involves the cleavage of the carbon-halogen bond. In the case of 4-iodophenol (B32979), ultraviolet (UV) photolysis results in the fission of the C-I bond. This process is observed to occur in competition with O-H bond cleavage at shorter excitation wavelengths. The C-I bond fission in 4-iodophenol can proceed promptly upon photoexcitation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence. Halogenated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-halogen bond in aromatic systems is strong and not easily broken by water. Therefore, this compound is expected to be hydrolytically stable under normal environmental conditions.
Biotic Degradation Pathways (Biodegradation)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. The biodegradation of dimethylphenol (DMP) isomers has been studied, and it has been shown that some bacteria can utilize them as a source of carbon and energy.
Specifically, studies have demonstrated that certain bacterial strains can degrade 2,5-dimethylphenol (B165462) through co-metabolism. For example, Delftia sp. LCW possesses a phenol (B47542) hydroxylase that is responsible for the initial oxidation of the aromatic ring of 2,5-DMP researchgate.net. Similarly, Comamonas testosteroni CPW301 has been reported to partially degrade 2,5-DMP by co-metabolism when grown with other phenolic compounds researchgate.net. This suggests that the dimethylphenol moiety of this compound could be susceptible to microbial attack. The presence of the iodine atom may influence the rate and pathway of biodegradation, potentially making the compound more recalcitrant than its non-iodinated counterpart.
The general aerobic biodegradation pathway for phenols often involves initial hydroxylation to form a catechol derivative, followed by ring cleavage. For dimethylphenols, specific enzymes like catechol 2,3-dioxygenase are involved in the degradation process nih.gov.
Transformation Products and Metabolite Identification
The degradation of this compound through various environmental processes can lead to the formation of several transformation products and metabolites.
Based on the known degradation pathways of related compounds, potential transformation products of this compound could include:
2,5-Dimethylphenol: Formed through the reductive deiodination of the parent compound, which can occur both abiotically (e.g., photochemically) and biotically.
Hydroxylated derivatives: Microbial oxidation can introduce additional hydroxyl groups to the aromatic ring.
Ring cleavage products: Following initial oxidation, the aromatic ring can be opened to form aliphatic acids and other smaller molecules.
Iodinated and chlorinated aliphatic DBPs: During disinfection processes where chlorine is used, the transformation of iodophenols can lead to the formation of iodinated and chlorinated aliphatic disinfection byproducts, such as iodoform (B1672029) and various haloacetic acids researchgate.net.
Iodate (B108269) (IO₃⁻): In the presence of strong oxidants like excess hypochlorous acid (HOCl), iodophenols can be transformed into the stable and non-toxic iodate researchgate.net.
The identification of these products is crucial for a complete understanding of the environmental fate and potential risks associated with this compound.
Environmental Distribution and Partitioning Considerations (e.g., Volatilization, Adsorption)
The environmental distribution of this compound is governed by its physical and chemical properties, which influence processes like volatilization and adsorption to soil and sediment.
Adsorption: The presence of the iodine atom and two methyl groups on the phenol ring suggests that this compound is a relatively hydrophobic compound. This hydrophobicity would lead to a tendency to partition from water into organic matter in soil and sediment. Studies on the adsorption of 2,5-xylenol (2,5-dimethylphenol) onto activated carbon have shown that it adsorbs favorably, with the adsorption capacity decreasing with increasing temperature researchgate.net. The addition of an iodine atom to the molecule would likely increase its hydrophobicity and, consequently, its adsorption potential. The adsorption of iodine from aqueous solutions onto various sorbents has also been studied, indicating its potential to be removed from water through this process pjoes.comresearchgate.net.
Volatilization: While specific data for this compound is unavailable, the volatility of phenolic compounds is generally low due to hydrogen bonding. However, the presence of methyl and iodo substituents will affect its vapor pressure and Henry's Law constant, which determine its tendency to volatilize from water.
The following table summarizes the expected environmental partitioning behavior of this compound based on the properties of similar compounds.
| Environmental Process | Expected Behavior of this compound | Rationale |
| Adsorption to Soil/Sediment | High potential for adsorption | Increased hydrophobicity due to methyl and iodo groups. |
| Volatilization from Water | Low to moderate potential | Phenolic structure suggests low volatility, but substituents may increase it slightly. |
| Bioaccumulation | Potential for bioaccumulation | Hydrophobic nature suggests it could accumulate in fatty tissues of organisms. |
Formation as Disinfection By-Products (DBPs) in Water Treatment
Iodinated disinfection by-products (I-DBPs) are a class of emerging contaminants that can form during water treatment when disinfectants react with iodide and natural organic matter (NOM) present in the source water researchgate.net. Iodophenols are among the I-DBPs that have been identified.
The formation of this compound as a DBP is plausible under conditions where both iodide and 2,5-dimethylphenol are present in water being disinfected. 2,5-dimethylphenol can be found in industrial effluents and is a component of cresol (B1669610) mixtures. During disinfection with chlorine or chloramine (B81541), iodide is oxidized to hypoiodous acid (HOI), which is a powerful iodinating agent. HOI can then react with electron-rich aromatic compounds like 2,5-dimethylphenol through electrophilic substitution to form this compound.
The following table outlines the key factors influencing the formation of this compound as a DBP.
| Factor | Influence on Formation |
| Iodide Concentration | Higher iodide levels increase the potential for formation. |
| 2,5-Dimethylphenol Concentration | Acts as the organic precursor; higher concentrations lead to more significant formation. |
| Disinfectant Type and Dose | Chlorine and chloramine can oxidize iodide to reactive iodine species. |
| pH | Affects the speciation of both the disinfectant and the phenolic precursor. |
| Temperature | Can influence the reaction rates. |
| Presence of Natural Organic Matter (NOM) | NOM can compete for reactive iodine, potentially reducing the formation of specific I-DBPs. |
The formation of highly toxic iodinated phenolic by-products is a concern in the oxidative treatment and disinfection of iodine-containing water researchgate.net.
Advanced Research Topics and Future Directions
Development of Novel Synthetic Pathways with Improved Sustainability and Efficiency
The traditional synthesis of iodinated phenols often involves methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes to 2,5-Dimethyl-4-iodophenol. This involves exploring alternative reagents, catalysts, and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources.
The efficiency of any newly developed synthetic pathway can be quantitatively assessed using various green chemistry metrics. nih.govmdpi.comwiley-vch.de These metrics provide a framework for evaluating the environmental performance of a chemical process.
Table 1: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Description | Ideal Value |
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | 100% |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the product. | 1 |
| E-Factor | The mass of waste produced per unit of product. | 0 |
| Reaction Mass Efficiency (RME) | The mass of the product divided by the total mass of reactants. | 100% |
By optimizing synthetic routes to improve these metrics, the production of this compound can become more environmentally benign and economically viable. nih.govjddhs.commlsu.ac.in
Exploration of Undiscovered Reactivity Profiles
The presence of multiple functional groups on the aromatic ring of this compound suggests a rich and potentially underexplored reactivity profile. Future research is expected to uncover novel transformations and applications of this compound.
The carbon-iodine bond is a key feature for synthetic manipulation, making it an excellent substrate for various cross-coupling reactions. jst.go.jp Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position. nih.gov This would allow for the synthesis of a diverse library of derivatives with potentially interesting electronic and biological properties.
Furthermore, the phenolic hydroxyl group and the methyl groups can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. scranton.edudntb.gov.ua Investigating these reactions under various conditions could reveal new synthetic methodologies. The interplay between the different substituents may also enable unique intramolecular reactions, leading to the formation of novel heterocyclic systems. The exploration of its reactivity with organometallic compounds could also lead to new synthetic transformations. scispace.commsu.edu
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.com For this compound, computational studies can provide valuable insights into its structure, electronics, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of the molecule. nih.govnih.gov This information can help in understanding its reactivity and spectroscopic characteristics. researchgate.net Computational methods can also be used to predict the outcomes of chemical reactions, such as the regioselectivity of substitution reactions or the feasibility of novel synthetic pathways. researchgate.netscispace.com
Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. scispace.comresearchgate.netindexacademicdocs.org This can aid in the rational design of new bioactive compounds with improved potency and selectivity.
Table 2: Parameters from Computational Analysis
| Parameter | Information Provided |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |
| Bond Dissociation Energies | Predicts the likelihood of bond cleavage in reactions. |
| Docking Score | Estimates the binding affinity of a ligand to a protein. |
Design of Next-Generation Bioactive Derivatives
The structural features of this compound make it an attractive scaffold for the design of new bioactive molecules. nih.govmdpi.comnih.govmdpi.com The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in many biological systems. The lipophilicity of the molecule, influenced by the methyl and iodo groups, can be tuned to optimize pharmacokinetic properties.
Future research will likely focus on the synthesis and biological evaluation of derivatives of this compound. By modifying the substituents on the aromatic ring, it may be possible to develop compounds with a range of pharmacological activities. For example, the introduction of different functional groups through cross-coupling reactions at the iodo-position could lead to the discovery of potent enzyme inhibitors or receptor modulators. The inherent toxicity of some iodophenols necessitates careful design to enhance therapeutic efficacy while minimizing adverse effects. acs.orgpjoes.com
The design process can be guided by computational methods, such as quantitative structure-activity relationship (QSAR) studies, to identify the key structural features responsible for biological activity. This integrated approach of synthesis, biological testing, and computational modeling will be crucial for the development of next-generation therapeutic agents based on the this compound scaffold.
Addressing Environmental Impact through Green Chemistry Principles
A crucial aspect of modern chemical research is the consideration of the environmental impact of chemical synthesis and the entire lifecycle of a compound. The application of green chemistry principles is therefore essential in the future research of this compound. mdpi.com
This includes the development of sustainable synthetic methods as discussed earlier, as well as considering the fate of the compound in the environment. Research into the biodegradability of this compound and its derivatives is important to prevent the accumulation of persistent pollutants. nih.gov The toxicity of iodinated phenols to aquatic life is a known concern, and future research should aim to design derivatives with a more favorable environmental profile. acs.orgacs.org
The twelve principles of green chemistry provide a comprehensive framework for minimizing the environmental footprint of chemical processes. nih.gov
Table 3: The Twelve Principles of Green Chemistry
| Principle | Description |
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous whenever possible. |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
By adhering to these principles, the future research and potential applications of this compound can be pursued in a manner that is both scientifically innovative and environmentally responsible.
Q & A
Q. What environmental impacts are associated with this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
